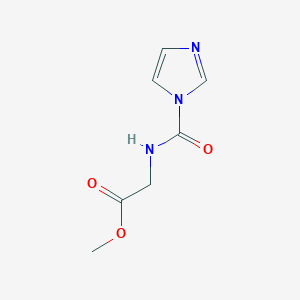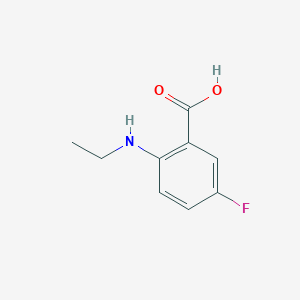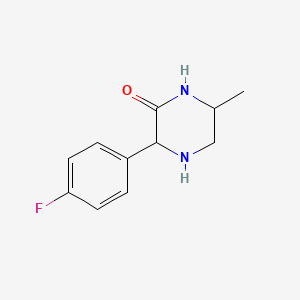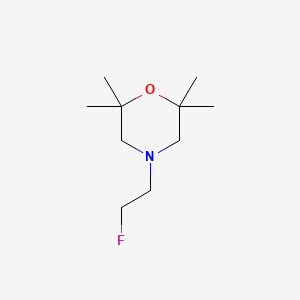
Methyl (1h-imidazole-1-carbonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1h-imidazole-1-carbonyl)glycinate is a compound that belongs to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they play a crucial role in many biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1h-imidazole-1-carbonyl)glycinate typically involves the reaction of imidazole derivatives with glycine esters. One common method is the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine. This method is efficient and allows for the large-scale production of imidazole compounds .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1h-imidazole-1-carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce imidazole derivatives with reduced nitrogen atoms.
Aplicaciones Científicas De Investigación
Methyl (1h-imidazole-1-carbonyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Imidazole derivatives are used in the production of dyes, catalysts, and other functional materials.
Mecanismo De Acción
The mechanism of action of methyl (1h-imidazole-1-carbonyl)glycinate involves its interaction with various molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, binding to the active sites of enzymes and preventing their normal function. This interaction can disrupt biological processes, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: This compound is similar in structure but lacks the glycinate moiety.
2-Methylimidazole: Another similar compound with a different substitution pattern on the imidazole ring.
Uniqueness
Methyl (1h-imidazole-1-carbonyl)glycinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the glycinate moiety enhances its solubility and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C7H9N3O3 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
methyl 2-(imidazole-1-carbonylamino)acetate |
InChI |
InChI=1S/C7H9N3O3/c1-13-6(11)4-9-7(12)10-3-2-8-5-10/h2-3,5H,4H2,1H3,(H,9,12) |
Clave InChI |
NFIMTWGTNSFCTF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=O)N1C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one](/img/structure/B13168120.png)



![Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate](/img/structure/B13168166.png)




